molecular formula C10H13IN2O4 B11825290 3'-Deoxy-3'-iodothymidine

3'-Deoxy-3'-iodothymidine

Cat. No.: B11825290
M. Wt: 352.13 g/mol
InChI Key: RHYWJBFVIQZQQA-XLPZGREQSA-N
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Description

Classification and Chemical Nature of 3'-Deoxy-3'-iodothymidine as a Nucleoside Analog

This compound is classified as a nucleoside analog. wikipedia.org Nucleosides are fundamental organic molecules that form the building blocks of nucleic acids, DNA and RNA. bocsci.com They are composed of a nitrogenous base linked to a sugar molecule, which is typically ribose or deoxyribose. bocsci.com Nucleoside analogs are synthetic compounds that mimic the structure of these natural nucleosides. wikipedia.org They are often used in research to interfere with or study the processes of DNA and RNA synthesis. wikipedia.org

The "analog" designation of this compound stems from its structural similarity to the natural nucleoside thymidine. It retains the thymine base but features two key modifications to the deoxyribose sugar ring. Firstly, the hydroxyl group (-OH) normally present at the 3' position of the sugar is replaced by an iodine atom. This "3'-deoxy" modification is significant because the 3'-hydroxyl group is crucial for the formation of the phosphodiester bonds that link nucleosides together to form a DNA strand. Secondly, the presence of the bulky iodine atom at this position further alters the molecule's shape and chemical properties.

These modifications mean that while this compound can be recognized by some cellular enzymes involved in DNA synthesis, its incorporation into a growing DNA chain would likely lead to chain termination, as the absence of the 3'-hydroxyl group prevents the addition of the next nucleoside. wikipedia.org This mechanism of action is a hallmark of many nucleoside analogs used in therapeutic applications. wikipedia.org

Table 1: Chemical Properties of this compound

PropertyValue
Molecular Formula C10H13IN2O4 chemicalbook.com
Molecular Weight 352.13 g/mol chemicalbook.com
Appearance Colourless solid chemicalbook.com
Density 1.91 g/cm³ lookchem.com
CAS Number 14260-82-3 chemicalbook.com

Historical and Current Significance of Halogenated Nucleosides in Biomedical Research

The introduction of halogen atoms—such as fluorine, chlorine, bromine, and iodine—into nucleoside structures has been a pivotal strategy in medicinal chemistry and chemical biology for decades. mdpi.comnih.gov Initially, halogenation was often employed to enhance the solubility or binding affinity of a compound. nih.gov However, the significance of halogenated nucleosides has evolved considerably with a deeper understanding of their unique chemical properties and biological activities.

The strategic placement of halogens can also alter the metabolic stability of nucleoside analogs, making them more resistant to enzymatic degradation and thereby prolonging their potential therapeutic effect. nih.gov For instance, the presence of a fluorine atom at the 2'-position of the sugar can decrease the nucleoside's susceptibility to the enzymatic cleavage of the glycosidic bond, a process that inactivates many nucleoside drugs. nih.gov

Currently, halogenated nucleosides are being investigated for a wide range of applications. They are explored as potential anticancer and antiviral agents due to their ability to interfere with DNA replication in rapidly dividing cells or viruses. wikipedia.orgmedchemexpress.com Furthermore, the unique properties of halogenated nucleosides make them valuable as probes to study enzyme mechanisms and nucleic acid structures. mdpi.com The field continues to expand, with ongoing efforts to synthesize novel halogenated nucleosides with improved selectivity and efficacy. ec2-big-nse.de

Overview of Primary Research Domains and Unanswered Questions for this compound

The primary research domains for this compound and related compounds are centered on their potential as therapeutic agents and as tools for biochemical investigation.

Key Research Areas:

Anticancer and Antiviral Research: A significant area of interest is the evaluation of this compound's potential to inhibit the replication of cancer cells and viruses. medchemexpress.commedchemexpress.com Research in this area often involves cell-based assays to determine the compound's efficacy and selectivity.

Enzyme Inhibition Studies: The modified structure of this compound makes it a candidate for studying the active sites and mechanisms of enzymes involved in nucleoside metabolism and DNA synthesis, such as polymerases and kinases.

Structural Biology: The iodine atom in this compound can be used as a heavy atom for X-ray crystallography to help solve the three-dimensional structures of DNA and protein-DNA complexes. nih.gov

Chemical Synthesis and Methodology: The development of efficient and stereoselective methods for the synthesis of this compound and other modified nucleosides is an active area of chemical research. ucl.ac.uk

Unanswered Questions and Future Directions:

Despite the ongoing research, several key questions about this compound remain:

Specific Cellular Targets: While the general mechanism of action for nucleoside analogs is understood, the specific cellular enzymes that interact with this compound and are most sensitive to its effects are not fully characterized.

Mechanisms of Resistance: As with other nucleoside analogs, understanding the potential mechanisms by which cells might develop resistance to this compound is crucial for its potential therapeutic development.

In Vivo Efficacy and Metabolism: Most studies on this compound are conducted in vitro. Further research is needed to understand its behavior, efficacy, and metabolic fate in living organisms.

Comparative Studies: A more comprehensive comparison of the biological activity of this compound with other 3'-modified nucleosides, including those with different halogen substitutions, could provide valuable insights for rational drug design.

Future research will likely focus on addressing these questions through a combination of biochemical assays, structural biology techniques, and preclinical studies. The insights gained will be instrumental in determining the ultimate utility of this compound in the fields of medicinal chemistry and chemical biology.

Properties

Molecular Formula

C10H13IN2O4

Molecular Weight

352.13 g/mol

IUPAC Name

1-[(2R,4S,5R)-5-(hydroxymethyl)-4-iodooxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C10H13IN2O4/c1-5-3-13(10(16)12-9(5)15)8-2-6(11)7(4-14)17-8/h3,6-8,14H,2,4H2,1H3,(H,12,15,16)/t6-,7+,8+/m0/s1

InChI Key

RHYWJBFVIQZQQA-XLPZGREQSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)I

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)I

Origin of Product

United States

Advanced Synthetic Methodologies for 3'-deoxy-3'-iodothymidine and Its Structural Analogs

Regioselective and Stereoselective Synthesis of the 3'-Deoxy-3'-iodothymidine Nucleoside Core

The synthesis of this compound requires precise control over both the position (regioselectivity) and the spatial orientation (stereoselectivity) of the iodine atom on the sugar ring. A common strategy involves the stereoselective conversion of a precursor molecule, often derived from thymidine itself or another readily available starting material.

One established method to achieve the desired stereochemistry is through the nucleophilic ring-opening of a 2,3'-anhydronucleoside intermediate. For instance, a synthetic route to 3'-deoxy-3'-thiopyrimidine nucleosides, which are structurally related to the iodo-analogue, proceeds through a 2,3'-anhydronucleoside. nih.gov This approach involves forming a strained three-membered ring between the C2 of the pyrimidine base and the C3' of the sugar, which can then be opened by a nucleophile. A similar strategy can be envisioned for introducing an iodide ion.

Another key strategy for achieving stereoselectivity starts from a molecule with a different configuration at the target carbon. For example, in the synthesis of a C-nucleoside isostere of the anti-HIV agent AZT, a key step involves the selective reduction of a 3'-keto intermediate derived from a 2'-deoxynucleoside. nih.gov This reduction establishes the correct stereochemistry at the 3' position before subsequent chemical transformations. Mesylation of the resulting hydroxyl group followed by nucleophilic displacement with an azide anion introduces the desired functionality with an inversion of configuration. nih.gov This principle of nucleophilic substitution with inversion of configuration (an SN2-type reaction) on a sulfonate ester (like a mesylate or tosylate) of a precursor with the opposite ('up' or xylo) configuration is a fundamental method for controlling the stereochemistry at the 3'-position to yield the desired ribo configuration of this compound.

Strategies for Chemical Modification and Derivatization of this compound

To be biologically active, nucleoside analogs often need to be converted into their corresponding nucleotide (phosphate) forms within the cell. Direct synthesis of these phosphate derivatives can bypass the often inefficient enzymatic phosphorylation steps.

Phosphate Conjugates: The 5'-phosphate derivative of this compound can be synthesized directly. A common method involves reacting the parent nucleoside with a phosphorylating agent in the presence of a coupling agent. For example, this compound can be treated with cyanoethyl phosphate and dicyclohexylcarbodiimide (DCC) in pyridine to yield the 5'-phosphate derivative. acs.org

Phosphoramidate Conjugates: Phosphoramidates are phosphate derivatives where one or more of the oxygen atoms are replaced by a nitrogen-containing group, such as an amino acid. These are often designed as "prodrugs" to improve cell membrane permeability. ucl.ac.ukresearchgate.net The synthesis of phosphoramidate derivatives of this compound can be achieved using phosphorochloridate chemistry. researchgate.netucl.ac.uk A general approach involves the reaction of the nucleoside with phosphoryl chloride, followed by the addition of an amino acid ester. ucl.ac.uk This creates a phosphorodiamidate, a type of phosphoramidate. ucl.ac.uk This method has been applied to various nucleoside analogs, including this compound, to produce derivatives with different amino acids, covering a range of structures and polarities. ucl.ac.uk

Table 1: Synthesis of Phosphorodiamidate Derivatives of Modified Nucleosides This table summarizes the application of a modified Yoshikawa reaction for producing phosphorodiamidate derivatives from various nucleoside analogues.

Starting NucleosideDerivative TypeReaction
3'-azido-3'-deoxythymidine (AZT)PhosphorodiamidateModified Yoshikawa reaction
3'-iodo-3'-deoxythymidine Phosphorodiamidate Modified Yoshikawa reaction
3'-fluoro-3-deoxythymidinePhosphorodiamidateModified Yoshikawa reaction
3'-acetylthymidinePhosphorodiamidateModified Yoshikawa reaction

Source: UCL Discovery. ucl.ac.uk

The development of prodrugs is a key strategy to overcome limitations of nucleoside analogs, such as poor cellular uptake and reliance on cellular kinases for activation. nih.gov For this compound, this involves masking the polar hydroxyl or phosphate groups to create more lipophilic molecules that can cross cell membranes more easily. ucl.ac.ukucl.ac.uk

5'-O-Ester Prodrugs: A widely used prodrug approach involves the derivatization of the 5'-hydroxyl group to form esters. nih.gov While specific examples for this compound are less detailed in the provided literature, the strategies applied to the closely related compound AZT are directly applicable. These include creating esters with amino acids, carboxylic acids, or lipids. researchgate.netnih.gov The rationale is that these ester conjugates are cleaved by cellular esterases to release the parent nucleoside inside the cell. nih.gov

Phosphate Prodrugs: As mentioned previously, phosphoramidates and other masked phosphate derivatives serve as effective prodrugs. ucl.ac.ukucl.ac.uk The uncharged nature of these "masked" phosphates is intended to facilitate cellular penetration. ucl.ac.uk Once inside the cell, they are designed to be hydrolyzed to the bioactive 5'-monophosphate, bypassing the initial, often rate-limiting, phosphorylation step. nih.gov Studies on phosphoramidate derivatives of AZT have shown that the biological activity is highly dependent on the structure of the amino acid and other groups attached to the phosphorus center. researchgate.net This highlights the potential for fine-tuning the biological properties of this compound through similar modifications.

Synthesis of Phosphate and Phosphoramidate Conjugates

Utility of this compound as a Synthetic Intermediate for Complex Nucleoside Structures

The iodine atom at the 3'-position of this compound is a key feature that makes it a valuable synthetic intermediate. ucl.ac.uk Iodine is an excellent leaving group, meaning it is readily displaced in nucleophilic substitution (SN2) reactions. This allows for the introduction of a wide variety of other chemical groups at the 3'-position, often with an inversion of stereochemistry.

For example, this compound can be a precursor for synthesizing other biologically interesting 3'-modified nucleosides. The displacement of the 3'-iodo group with an azide anion (from sodium azide) would produce 3'-azido-3'-deoxythymidine (AZT). Similarly, reaction with a sulfur nucleophile, like sodium hydrosulfide or thiobenzoate, could be used to synthesize 3'-thio-3'-deoxythymidine, another important class of nucleoside analog. nih.gov

The reactivity of the iodo-group is also exploited in the synthesis of oligonucleotides with modified backbones. While the provided results focus more on 5'-iodo derivatives for non-enzymatic ligation, the principle of using a stable but reactive halide as a handle for further chemical construction is a cornerstone of complex nucleic acid chemistry. researchgate.net The stability of the iodo-nucleoside to standard deprotection conditions used in oligonucleotide synthesis makes it a robust intermediate for creating complex structures. researchgate.net

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